Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride
Overview
Description
Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride is a chemical compound with the molecular formula C12H14ClF3N2O2. It is a biochemical used in proteomics research and has a molecular weight of 310.7 . This compound is known for its unique structure, which includes an ethyl ester group, an amino group, and a trifluoromethyl-substituted aniline moiety.
Preparation Methods
The synthesis of Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride involves several steps. One common synthetic route includes the reaction of ethyl acetoacetate with 3-(trifluoromethyl)aniline in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .
Scientific Research Applications
Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: The compound is used in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research involving this compound includes its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-oate hydrochloride can be compared with other similar compounds, such as:
Ethyl 3-amino-3-[3-(trifluoromethyl)phenyl]prop-2-enoate: This compound lacks the hydrochloride group but shares a similar core structure.
Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]propanoate: This compound has a similar structure but with a different ester group.
Ethyl 3-amino-3-[3-(trifluoromethyl)anilino]prop-2-en-1-ol: This compound has a hydroxyl group instead of an ester group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl (E)-3-amino-3-[3-(trifluoromethyl)anilino]prop-2-enoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2.ClH/c1-2-19-11(18)7-10(16)17-9-5-3-4-8(6-9)12(13,14)15;/h3-7,17H,2,16H2,1H3;1H/b10-7+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSFNQCUUAAHNQ-HCUGZAAXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)NC1=CC=CC(=C1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\N)/NC1=CC=CC(=C1)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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